Cas no 848243-23-2 (2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine)

2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety enhances shelf life and handling convenience, while the ethoxy substituent moderates reactivity for controlled transformations. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where selective functionalization of pyridine scaffolds is required. The tetramethyl substitution on the boronate group improves solubility in organic solvents, facilitating homogeneous reaction conditions. Its compatibility with a wide range of coupling partners makes it a versatile building block for constructing complex heterocyclic systems under mild conditions.
2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine structure
848243-23-2 structure
Product Name:2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
CAS No:848243-23-2
MF:C13H20BNO3
MW:249.113803863525
MDL:MFCD07366721
CID:93070
PubChem ID:17750191
Update Time:2025-05-20

2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-Ethoxypyridine-3-boronic acid pinacol ester
    • 2-Ethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
    • 2-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine(SALTDATA: FREE)
    • 2-Ethoxypyridin-3-ylboronic acid pinacol ester
    • PubChem16583
    • 2-ethoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • TRA0036262
    • AB31
    • 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (ACI)
    • DS-17409
    • EN300-1717070
    • MFCD07366721
    • AMY33037
    • 848243-23-2
    • SY316880
    • A840946
    • 2-ETHOXYPYRIDINE-3-BORONIC ACID, PINACOL ESTER
    • (2-ETHOXYPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • CS-W012661
    • FT-0678269
    • 2-Ethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine, AldrichCPR
    • SCHEMBL365301
    • AB31066
    • DTXSID60590336
    • AKOS015892163
    • 2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
    • MDL: MFCD07366721
    • Inchi: 1S/C13H20BNO3/c1-6-16-11-10(8-7-9-15-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3
    • InChI Key: GRXNEZGBXVIORK-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=CN=C2OCC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 249.15400
  • Monoisotopic Mass: 249.1536237 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Molecular Weight: 249.12
  • Topological Polar Surface Area: 40.6

Experimental Properties

  • Color/Form: Oily liquid
  • Density: 1.05
  • Boiling Point: 344.7°C at 760 mmHg
  • Flash Point: 162.3°C
  • Refractive Index: 1.488
  • PSA: 40.58000
  • LogP: 1.77950
  • Solubility: Not determined

2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Pricemore >>

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2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Production Method

2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:848243-23-2)2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
Order Number:A840946
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):244.0/546.0
Email:sales@amadischem.com

2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine Related Literature

Additional information on 2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Introduction to 2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine (CAS No. 848243-23-2)

2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine, identified by its CAS number 848243-23-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of a boronic ester moiety and an ethoxy substituent on a pyridine ring, make it a versatile building block for constructing complex molecular architectures.

The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group in the molecular structure is a derivative of pinacol borane, which is renowned for its stability and reactivity in cross-coupling reactions. This stability is attributed to the bulky isopropyl groups that shield the boron center from unwanted side reactions. The incorporation of this group into the pyridine core enhances the compound's utility in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of heterocyclic compounds. These reactions facilitate the formation of carbon-carbon bonds under mild conditions, making them highly attractive for pharmaceutical applications.

In recent years, there has been a surge in research focused on developing novel pyridine-based drugs due to their broad spectrum of biological activities. Pyridine derivatives are known to exhibit properties such as receptor binding affinity and metabolic stability, making them ideal candidates for drug discovery. The compound CAS No. 848243-23-2 exemplifies this trend by serving as a precursor for synthesizing small-molecule inhibitors targeting various disease pathways. For instance, it has been utilized in the preparation of kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases.

The ethoxy group attached to the pyridine ring contributes to the compound's solubility and reactivity profile. Ethoxy-substituted pyridines often exhibit enhanced bioavailability when incorporated into drug molecules due to their ability to interact favorably with biological targets. Furthermore, the boronic ester functionality allows for easy modification through various synthetic transformations, enabling chemists to tailor the molecule's properties for specific applications. This flexibility has made 2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine a valuable tool in medicinal chemistry research.

Recent advancements in computational chemistry have further highlighted the importance of this compound. Molecular modeling studies have demonstrated that derivatives of CAS No. 848243-23-2 can effectively modulate protein-protein interactions by binding to specific pockets on target enzymes. Such interactions are critical for disrupting disease-causing pathways and have led to the discovery of several promising drug candidates. The ability to predict these interactions using computational methods has accelerated the drug discovery process significantly.

The synthesis of 2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine typically involves multi-step organic transformations starting from commercially available precursors. The boronic ester group is often introduced via lithiation followed by reaction with pinacol borane or other boronic acid derivatives. The ethoxy substituent is typically incorporated during earlier stages of synthesis or as part of a protecting group strategy to ensure regioselectivity during subsequent reactions.

In industrial settings, large-scale production of this compound requires careful optimization to ensure high yields and purity. Process chemists employ advanced techniques such as flow chemistry and continuous manufacturing to enhance efficiency and reduce waste. These methods align with the growing emphasis on sustainable chemical practices in pharmaceutical manufacturing.

The applications of CAS No. 848243-23-2 extend beyond drug development into materials science and agrochemicals. Boron-containing compounds are increasingly being explored for their catalytic properties in organic transformations and their potential as flame retardants or stabilizers in polymer formulations. The unique reactivity of this compound makes it a candidate for developing novel materials with enhanced performance characteristics.

Future research directions may focus on expanding the scope of reactions compatible with pyridine-boronic ester intermediates like this one. Innovations in transition-metal catalysis and photoredox chemistry could open up new avenues for constructing complex molecular architectures efficiently. Additionally,the integration of machine learning algorithms into synthetic planning may help predict optimal reaction conditions and improve yield predictability.

In conclusion,CAS No 848243 23 02-Ethoxy 3-(4 4 5 5 Tetramethyl 1 3 2 Dioxaborolan 2 Yl) Pyridine plays an indispensable role in modern chemical synthesis particularly within pharmaceutical research Its structural versatility reactivity profile and compatibility with advanced synthetic methodologies position it as a cornerstone material for developing next-generation therapeutics Additionally ongoing innovations continue to uncover new applications highlighting its enduring significance across multiple scientific disciplines

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Amadis Chemical Company Limited
(CAS:848243-23-2)2-Ethoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
A840946
Purity:99%/99%
Quantity:10g/25g
Price ($):244.0/546.0
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